molecular formula C5H9ClN4O B13117601 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride

2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride

Cat. No.: B13117601
M. Wt: 176.60 g/mol
InChI Key: WICDURBEMOASKW-UHFFFAOYSA-N
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Description

2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride is a chemical compound with a pyrimidine core structure Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. The reaction is quenched with alcohols, and the product is dispersed using an organic solvent . The hydrochloride form is obtained by neutralizing the product with ammonia water .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. The use of safer quenching agents and efficient separation techniques are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups on the pyrimidine ring.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: Common in pyrimidine chemistry, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in pyrimidine metabolism, affecting cellular processes. The compound’s structure allows it to bind to active sites on enzymes, blocking their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group can affect its binding affinity to enzymes and its overall stability .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C5H9ClN4O

Molecular Weight

176.60 g/mol

IUPAC Name

2,4-diamino-6-methylpyrimidin-5-ol;hydrochloride

InChI

InChI=1S/C5H8N4O.ClH/c1-2-3(10)4(6)9-5(7)8-2;/h10H,1H3,(H4,6,7,8,9);1H

InChI Key

WICDURBEMOASKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)N)O.Cl

Origin of Product

United States

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